molecular formula C14H18BNO4 B2568522 1-(tert-Butoxycarbonyl)-3-methyl-1H-indole-2-boronic acid CAS No. 352359-20-7

1-(tert-Butoxycarbonyl)-3-methyl-1H-indole-2-boronic acid

Cat. No.: B2568522
CAS No.: 352359-20-7
M. Wt: 275.11
InChI Key: CAXOMSKZQLWTCB-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-methyl-1H-indole-2-boronic acid is a compound that combines the structural features of an indole, a boronic acid, and a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique reactivity and functional versatility.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-3-methyl-1H-indole-2-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Free amine derivatives.

    Substitution: Biaryl compounds.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(tert-Butoxycarbonyl)-3-methyl-1H-indole-2-boronic acid is unique due to the combination of the Boc protecting group, the boronic acid functionality, and the indole core. This combination allows for selective reactions and protection during multi-step syntheses, making it a valuable compound in organic and medicinal chemistry .

Properties

IUPAC Name

[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO4/c1-9-10-7-5-6-8-11(10)16(12(9)15(18)19)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXOMSKZQLWTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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